molecular formula C12H10N3NaO6S2 B12503014 Sodium 2-amino-5-((4-sulfophenyl)diazenyl)benzenesulfonate

Sodium 2-amino-5-((4-sulfophenyl)diazenyl)benzenesulfonate

Cat. No.: B12503014
M. Wt: 379.3 g/mol
InChI Key: YXKNHTSZQIOQDP-UHFFFAOYSA-M
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Description

Sodium 2-amino-5-((4-sulfophenyl)diazenyl)benzenesulfonate is a synthetic organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications. The compound is characterized by its azo group (-N=N-) linking two aromatic rings, which contributes to its stability and color properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-amino-5-((4-sulfophenyl)diazenyl)benzenesulfonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-aminobenzenesulfonic acid using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 2-amino-5-sulfobenzoic acid under alkaline conditions to form the azo compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature and pH levels, which are crucial for the stability of the diazonium salt and the efficiency of the coupling reaction.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-amino-5-((4-sulfophenyl)diazenyl)benzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: The azo group can be reduced to form amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

    Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Sodium 2-amino-5-((4-sulfophenyl)diazenyl)benzenesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and solubility.

    Industry: Widely used in textile dyeing, paper coloring, and as a colorant in food and cosmetics.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo group can interact with different molecular targets, leading to changes in color properties. In biological systems, the compound can bind to proteins and other biomolecules, affecting their function and structure.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 2-amino-5-((4-sulfonatophenyl)diazenyl)benzenesulfonate
  • 2-Amino-5-((4-sulfophenyl)diazenyl)benzenesulfonic acid

Uniqueness

Sodium 2-amino-5-((4-sulfophenyl)diazenyl)benzenesulfonate is unique due to its specific structural configuration, which imparts distinct color properties and stability. Its solubility in water and resistance to fading make it particularly valuable in industrial applications.

Properties

Molecular Formula

C12H10N3NaO6S2

Molecular Weight

379.3 g/mol

IUPAC Name

sodium;2-amino-5-[(4-sulfophenyl)diazenyl]benzenesulfonate

InChI

InChI=1S/C12H11N3O6S2.Na/c13-11-6-3-9(7-12(11)23(19,20)21)15-14-8-1-4-10(5-2-8)22(16,17)18;/h1-7H,13H2,(H,16,17,18)(H,19,20,21);/q;+1/p-1

InChI Key

YXKNHTSZQIOQDP-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N)S(=O)(=O)[O-])S(=O)(=O)O.[Na+]

Origin of Product

United States

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